N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide
Description
N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound features a trifluoromethyl group, which is often introduced to enhance the biological activity and metabolic stability of molecules.
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-2-7-12(8-13(9)20(22)23)19-14(21)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPUIHMPVYJHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond between the nitro-substituted aromatic amine and the benzoyl chloride derivative.
Reaction Conditions
Nitration: This step usually requires concentrated nitric acid and sulfuric acid as catalysts, with the reaction being carried out at low temperatures to control the rate of nitration.
Amidation: This step often involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can undergo reduction reactions, although these are less common.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amine derivative.
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry
N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide has been investigated for its potential as an anticancer agent. Its structural modifications allow for targeted interactions with receptor tyrosine kinases, which are crucial in cancer cell proliferation.
- Tyrosine Kinase Inhibition : Studies have shown that compounds with similar structures exhibit potent inhibitory effects against key kinases such as EGFR and Bcr-Abl, which are implicated in chronic myeloid leukemia (CML) . The trifluoromethyl group enhances binding affinity, making it an attractive candidate for further development.
Antibacterial Activity
The compound has demonstrated moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate its effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial activity may be attributed to the compound's ability to induce apoptosis in bacterial cells, akin to its effects in cancer cells.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel therapeutic agents .
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | |
| Antibacterial | Staphylococcus aureus | 2 μg/ml | |
| Antibacterial | Escherichia coli | 7 μg/ml |
Anticancer Efficacy
In a study involving MCF-7 breast cancer cells, this compound was found to significantly induce apoptosis, indicating its potential as a chemotherapeutic agent. In vivo experiments demonstrated reduced tumor sizes in treated mice compared to controls, highlighting its efficacy in cancer treatment .
Antibacterial Properties
A series of experiments evaluated the antibacterial efficacy against various strains. The compound exhibited notable activity against antibiotic-resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by resistant bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The introduction of halogen atoms (like chlorine and fluorine) is linked to enhanced bioactivity. The trifluoromethyl group increases lipophilicity, potentially improving cellular uptake.
- Benzamide Core : The benzamide moiety is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide would depend on its specific application. Generally, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-4-(trifluoromethyl)benzamide: Lacks
Biological Activity
N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological applications.
Chemical Structure and Properties
This compound belongs to the class of benzanilides, characterized by a benzamide backbone with a trifluoromethyl group and a nitrophenyl substituent. Its molecular formula is , and it has a molecular weight of 324.25 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, while the nitro group can participate in redox reactions, making this compound a candidate for various biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Nitration : The precursor aniline is nitrated using concentrated nitric and sulfuric acids to introduce the nitro group.
- Amidation : The nitro-substituted aromatic amine is reacted with 3-(trifluoromethyl)benzoyl chloride, often in the presence of a base like triethylamine to form the amide bond.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethyl group increases metabolic stability, while the nitro group enhances electrophilicity, allowing for interactions with nucleophilic sites on proteins and nucleic acids.
Biological Activity
Research indicates that this compound exhibits notable anti-cancer properties. Similar compounds have been studied for their ability to inhibit enzymes involved in cancer cell proliferation. The unique arrangement of functional groups in this compound enhances its interaction with biological targets, making it a promising candidate for drug development .
Comparative Biological Activity Table
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₅H₁₁F₃N₂O₃ | Potential anti-cancer activity |
| N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | C₁₅H₁₁F₃N₂O₃ | Similar structural properties |
| 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide | C₁₅H₁₂F₃N₂O₄ | Known for enzyme inhibition |
| N-(2-Amino-3-nitro-5-(trifluoromethyl)phenyl)benzamide | C₁₅H₁₂F₃N₂O₄ | Investigated for anti-inflammatory effects |
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation. The presence of electron-withdrawing groups like nitro and trifluoromethyl significantly enhanced their efficacy .
- Enzyme Inhibition : Another study focused on related compounds that showed promising results in inhibiting enzymes such as cyclooxygenase (COX), which are crucial in inflammation and cancer progression. These findings suggest that this compound may also exhibit similar enzyme-inhibitory properties .
Q & A
Q. Basic
- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups; CF₃ at δ 120–125 ppm in ¹⁹F NMR) .
- HRMS : Exact mass (±2 ppm) for C₁₅H₁₁F₃N₂O₃: [M+H]⁺ calc. 333.0753, observed 333.0756 .
- HPLC-PDA : Purity >98% (C18 column, 70:30 MeCN/H₂O, 254 nm) .
How do reaction conditions influence regioselectivity in nitration of the benzamide scaffold?
Advanced
Nitration (HNO₃/H₂SO₄) favors para positions unless steric hindrance exists:
| Condition | Temp (°C) | Regioselectivity (para:meta) |
|---|---|---|
| 0–5 | 95:5 | |
| 25 | 80:20 | |
| 40 | 65:35 | |
| Key factors : |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
